![molecular formula C24H29N7O5 B612256 methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 1062169-56-5](/img/structure/B612256.png)
methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
Overview
Description
WYE-354 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It has a biochemical IC50 of 5 nM against mTOR and displays high specificity towards the PI3K family . This compound is known for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .
Scientific Research Applications
WYE-354 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB-468 and U87MG, by blocking mTOR signaling pathways . Additionally, WYE-354 has been used to study the role of mTOR in autophagy, apoptosis, and cell cycle regulation . In vivo studies have demonstrated its efficacy in reducing tumor growth in animal models, making it a promising candidate for further development as an anti-cancer agent .
Biochemical Analysis
Biochemical Properties
Methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as mTOR (mechanistic target of rapamycin), by binding to their active sites . The inhibition of mTOR can lead to a decrease in the phosphorylation of downstream substrates, affecting various cellular processes. Additionally, the compound’s interaction with other proteins and enzymes can modulate their activity, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, the compound can reduce the proliferation of cancer cell lines, such as MDA-MB-468 and U87MG . This inhibition affects the phosphorylation of key proteins involved in cell growth and survival, leading to altered cellular functions. Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of various genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, such as mTOR, where it acts as an ATP-competitive inhibitor . This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the enzyme’s activity. Additionally, the compound can interact with other proteins and enzymes, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of target enzymes . Over time, the compound may degrade, leading to a decrease in its inhibitory effects. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its inhibitory effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, which help to convert the compound into more water-soluble forms for excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and affinity for transporters. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target enzymes and proteins. The subcellular localization can influence the compound’s efficacy and specificity, making it an important factor to consider in biochemical studies.
Preparation Methods
The chemical name of WYE-354 is methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate . The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps
Chemical Reactions Analysis
WYE-354 undergoes various chemical reactions, primarily involving its interaction with mTOR and related pathways. It is known to inhibit substrate phosphorylation, such as p-4E-BP1 T37/46 and p-Akt S473 by mTORC1 and mTORC2 . Common reagents used in these reactions include ATP and various kinase substrates. The major products formed from these reactions are phosphorylated proteins, which are critical for cell signaling and growth regulation .
Mechanism of Action
The mechanism of action of WYE-354 involves its binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as p-4E-BP1 and p-Akt, which are essential for cell growth and survival . By blocking these pathways, WYE-354 induces cell cycle arrest and apoptosis in cancer cells . Additionally, WYE-354 has been shown to interact with the ABCB1 transporter, which can affect its efficacy in multidrug-resistant cancer cells .
Comparison with Similar Compounds
WYE-354 is unique in its high specificity and potency as an mTOR inhibitor. Similar compounds include other mTOR inhibitors such as rapamycin, everolimus, and temsirolimus . WYE-354 differs from these compounds in its ability to inhibit both mTORC1 and mTORC2, whereas rapamycin and its analogs primarily target mTORC1 . This dual inhibition makes WYE-354 a more comprehensive inhibitor of mTOR signaling, potentially leading to more effective anti-cancer therapies .
Properties
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
| Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




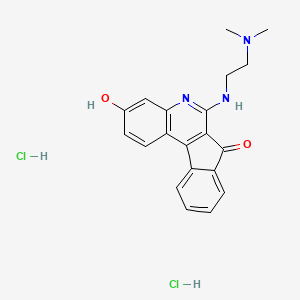
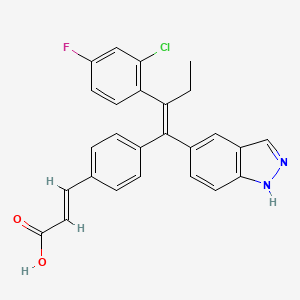

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)
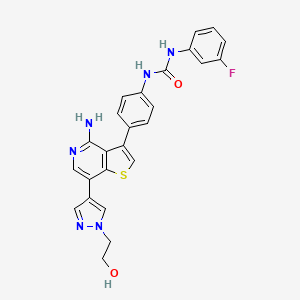
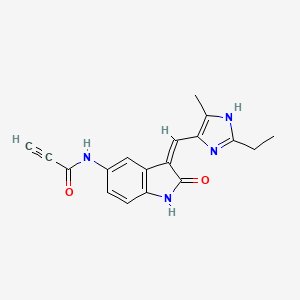
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
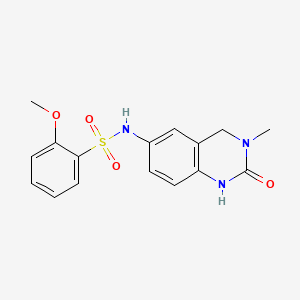
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
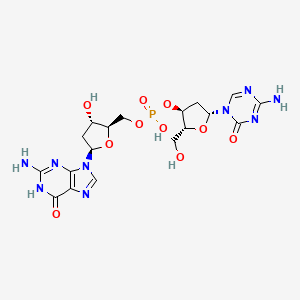

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
